1-[(4-methylphenyl)sulfonyl]-5-oxo-N-(4-phenoxyphenyl)prolinamide
Overview
Description
1-[(4-methylphenyl)sulfonyl]-5-oxo-N-(4-phenoxyphenyl)prolinamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a prolinamide core substituted with a 4-methylphenylsulfonyl group and a 4-phenoxyphenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-[(4-methylphenyl)sulfonyl]-5-oxo-N-(4-phenoxyphenyl)prolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Prolinamide Core: The starting material, proline, undergoes a series of reactions to form the prolinamide core.
Introduction of the 4-methylphenylsulfonyl Group: This step involves the sulfonylation of the prolinamide core using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-phenoxyphenyl Group: The final step includes the coupling of the 4-phenoxyphenyl group to the sulfonylated prolinamide core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-[(4-methylphenyl)sulfonyl]-5-oxo-N-(4-phenoxyphenyl)prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to control the reaction kinetics.
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]-5-oxo-N-(4-phenoxyphenyl)prolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[(4-methylphenyl)sulfonyl]-5-oxo-N-(4-phenoxyphenyl)prolinamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The phenoxyphenyl group may facilitate binding to hydrophobic pockets within target molecules, enhancing the compound’s efficacy. Pathways involved in its action include modulation of oxidative stress responses and inhibition of inflammatory mediators.
Comparison with Similar Compounds
1-[(4-methylphenyl)sulfonyl]-5-oxo-N-(4-phenoxyphenyl)prolinamide can be compared with similar compounds such as:
4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide: This compound shares the sulfonyl group but lacks the prolinamide core, resulting in different chemical properties and applications.
1-[(4-methylphenyl)sulfonyl]-5-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)prolinamide: This compound has a similar structure but with a naphthalenyl group instead of the phenoxyphenyl group, leading to variations in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-17-7-13-21(14-8-17)32(29,30)26-22(15-16-23(26)27)24(28)25-18-9-11-20(12-10-18)31-19-5-3-2-4-6-19/h2-14,22H,15-16H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMOLIUFJIWCGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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